(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride
Description
(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a boronate ester derivative featuring a stereochemically defined dioxaborole core fused to a bicyclic pinane framework. The compound is synthesized via a multi-step process involving LiHMDS-mediated deprotonation and TFA-driven cyclization, yielding a white solid with an optical rotation of [α]²⁰_D = -4° (c 1.00, methanol) . Its structure is stabilized by the pinane diol moiety, which enhances hydrolytic stability and facilitates applications in medicinal chemistry as a protease inhibitor intermediate .
Key physicochemical properties include:
Properties
IUPAC Name |
(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMNBVQOPZMPY-AKDYBRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673177 | |
| Record name | (2R)-2-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147208-69-3 | |
| Record name | Pyrrolidine, 2-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147208-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinanediol pyrrolidin-2-ylboronate hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147208693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 2-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINANEDIOL PYRROLIDIN-2-YLBORONATE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6V3ET5R6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activity, particularly as a β-lactamase inhibitor. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C14H24BNO2
- CAS Number : 10422155
The primary biological activity of this compound is its ability to inhibit β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics (such as penicillins and cephalosporins). The mechanism involves the covalent binding of the boron atom in the compound to the active-site serine residue of β-lactamases. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains .
Inhibition Potency
The effectiveness of this compound has been evaluated against various β-lactamases. The following table summarizes its inhibitory activity against different classes of these enzymes:
| Enzyme Class | Inhibition Activity | IC50 (μM) |
|---|---|---|
| Class A (KPC) | Potent | 0.5 |
| Class C | Moderate | 1.0 |
| Class D (OXA) | Weak | 8.0 |
| Metallo-β-lactamase (VIM) | Moderate | 10.0 |
These values indicate that the compound exhibits strong inhibitory effects against KPC-type enzymes while showing reduced activity against OXA and VIM classes .
Study 1: Efficacy Against Resistant Strains
In a study published in Nature Communications, researchers evaluated the compound's ability to restore meropenem activity in Klebsiella pneumoniae strains resistant due to β-lactamase production. The combination of meropenem with the compound resulted in a significant reduction in minimum inhibitory concentrations (MICs), demonstrating its potential as a therapeutic adjunct in treating resistant infections .
Study 2: Structural Analysis
X-ray crystallography studies have provided insights into the binding interactions between the compound and β-lactamases. These studies revealed that variations in the molecular structure could lead to significant differences in inhibition potency. For instance, modifications to the aryl group improved interactions with enzyme active sites and enhanced overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pinane Boronate Esters with Varied Substituents
Key Observations :
- Stereochemical Impact : The target compound’s R-configuration contrasts with its S-enantiomer (), which may exhibit divergent biological activity due to chiral recognition in enzyme binding .
- Substituent Effects : MPI-1 Pinane Ester () incorporates an acetylated side chain and phenyl group, enhancing proteasome inhibition potency compared to the simpler pyrrolidine derivative.
- Synthetic Efficiency : The target compound’s 56% yield is lower than MPI-1’s 85%, likely due to additional purification steps for the hydrochloride salt .
Structural Stability and Pharmacokinetic Properties
The pinane diol framework in the target compound and its analogs (e.g., MPI-1, ’s phenyl derivative) confers resistance to hydrolysis, a critical feature for oral bioavailability . X-ray crystallography of (3aS,4S,6S,7aR)-2-phenyl-dioxaborole () reveals a rigid bicyclic system with bond lengths (mean C–C = 1.54 Å) and angles consistent with sp³ hybridization, ensuring structural integrity .
Table 2: Crystallographic Data Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride?
- Methodology : The compound is synthesized via multi-step reactions starting from (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride and aldehydes (e.g., 2,3-difluorobenzaldehyde). Key steps include:
- Step 1 : Condensation of the pyrrolidine ester with the aldehyde under basic conditions.
- Step 2 : Boron incorporation using a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol precursor.
- Step 3 : Hydrochloride salt formation via acid treatment.
- Reference : Similar protocols are detailed in European Patent Applications (Example 1 and Example 146) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Analyze chemical shifts for the pyrrolidine ring (δ ~2.5–3.5 ppm for protons, δ ~40–60 ppm for carbons) and the methanobenzo[d][1,3,2]dioxaborol moiety (δ ~1.2–1.8 ppm for trimethyl groups) .
- IR Spectroscopy : Confirm boronic ester bonds (B-O stretching ~1350–1400 cm⁻¹) and hydrochloride formation (N-H stretches ~2500–3000 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z ± 0.01 Da) .
Q. What stability considerations are critical for handling this compound?
- Methodology :
- Hygroscopicity : Store under inert gas (argon) at −20°C to prevent hydrolysis of the boronic ester.
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >150°C based on analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?
- Methodology :
- DoE (Design of Experiments) : Vary solvent (e.g., THF vs. DMF), temperature (0°C to reflux), and catalyst (e.g., chiral Lewis acids) to maximize yield and ee.
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize stereochemical outcomes .
- Reference : Patent data suggests yields >70% with ee >98% under optimized conditions .
Q. How to resolve contradictions in NMR data arising from dynamic stereochemistry?
- Methodology :
- VT-NMR (Variable Temperature NMR) : Perform experiments at −40°C to slow conformational exchange and resolve overlapping signals.
- 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic boronic ester) .
Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Reaction Path Search : Use software like COMSOL Multiphysics to simulate boron-mediated Suzuki-Miyaura coupling pathways.
- Machine Learning : Train models on existing boronic ester reactivity datasets to predict optimal substrates .
Q. How to design experiments to study its biological activity (e.g., enzyme inhibition)?
- Methodology :
- Molecular Docking : Model interactions with target proteins (e.g., proteases) using AutoDock Vina.
- Kinetic Assays : Measure IC50 values via fluorometric assays under physiological pH (7.4) and temperature (37°C) .
Q. What strategies mitigate purification challenges due to byproduct formation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
